molecular formula C19H21ClN4O3 B8286280 1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea

1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea

Cat. No.: B8286280
M. Wt: 388.8 g/mol
InChI Key: YERWBUDFGKQUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea is a complex organic compound that features a benzyl group, a piperidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ureido group and the pyridine moiety. The final step involves the benzylation of the compound. Reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of potentially hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H21ClN4O3

Molecular Weight

388.8 g/mol

IUPAC Name

benzyl 4-[carbamoyl-(2-chloropyridin-3-yl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C19H21ClN4O3/c20-17-16(7-4-10-22-17)24(18(21)25)15-8-11-23(12-9-15)19(26)27-13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H2,21,25)

InChI Key

YERWBUDFGKQUBJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(C2=C(N=CC=C2)Cl)C(=O)N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

530 mL (6.1 mol) chlorosulphonyl isocyanate were placed in 6 L THF and cooled to −15° C. A solution of 1.25 kg (3.63 mol) benzyl 4-(2-chloro-pyridin-3-yl-amino)-piperidine-1-carboxylate in 7 L THF was then added dropwise to this mixture within one hour such that the temperature of the reaction mixture did not exceed −7° C. The mixture was stirred for 90 minutes at approx. −8° C. and then 700 mL water were added dropwise within 30 minutes. The mixture was stirred for 30 minutes at approx. 10° C. and then slowly combined with 8.1 L sodium hydroxide solution (2 mol/L). The reaction mixture was then heated to 50° C. and the phases were separated. The organic phase was washed with 2 L water. Then 10 L solvent were distilled off from the organic phase, 15 L butyl acetate were added to the residue and another 8 L were distilled off. The product was crystallised by slow cooling to 0° C. The precipitate was suction filtered, washed with 2 L butyl acetate and dried at 40° C.
Quantity
530 mL
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reactant
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1.25 kg
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reactant
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7 L
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700 mL
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8.1 L
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reactant
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Quantity
6 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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